Serotonin hydrogenoxalate
Overview
Description
Serotonin hydrogenoxalate, also known as serotonin oxalate or 5-hydroxytryptamine oxalate, is a salt form of serotonin. Serotonin is a monoamine neurotransmitter that plays a crucial role in regulating mood, appetite, sleep, memory, and learning. It is widely distributed in the body, particularly in the gastrointestinal tract, blood platelets, and the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Serotonin hydrogenoxalate can be synthesized by reacting serotonin with oxalic acid. The reaction typically involves dissolving serotonin in a suitable solvent, such as water or ethanol, and then adding oxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Serotonin hydrogenoxalate undergoes various chemical reactions, including:
Oxidation: Serotonin can be oxidized to form compounds such as 5-hydroxyindoleacetic acid.
Reduction: Reduction of serotonin can lead to the formation of tryptamine derivatives.
Substitution: Serotonin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: 5-hydroxyindoleacetic acid
Reduction: Tryptamine derivatives
Substitution: Halogenated or alkylated serotonin derivatives
Scientific Research Applications
Serotonin hydrogenoxalate has numerous applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin levels in biological samples.
Biology: Studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
Serotonin hydrogenoxalate exerts its effects by interacting with serotonin receptors in the body. These receptors are G-protein coupled receptors that activate intracellular signaling pathways upon binding with serotonin. The primary molecular targets include the 5-HT1, 5-HT2, 5-HT3, and 5-HT4 receptor families. The activation of these receptors leads to various physiological responses, such as mood regulation, appetite control, and modulation of sleep-wake cycles .
Comparison with Similar Compounds
Similar Compounds
- Serotonin hydrochloride
- Serotonin creatinine sulfate
- 5-hydroxytryptophan (5-HTP)
Uniqueness
Serotonin hydrogenoxalate is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. Compared to other serotonin salts, this compound may offer distinct advantages in certain research and therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOICJSERLVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433164 | |
Record name | Serotonin hydrogenoxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3036-16-6, 6662-07-3 | |
Record name | Serotonin oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC92519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Serotonin hydrogenoxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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